(1E)-N-Propylbut-2-en-1-imine
Description
Properties
CAS No. |
65738-49-0 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-propylbut-2-en-1-imine |
InChI |
InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
YFEAXKKQLJPKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, a general comparison can be drawn using structural and functional group similarities:
2.1. N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
Key differences include:
- Functional Group : Phenpromethamine is an amine (C-NH₂), whereas (1E)-N-Propylbut-2-en-1-imine is an imine (C=N).
- Reactivity : Imines undergo hydrolysis to ketones/amines, while primary amines like Phenpromethamine participate in alkylation or acylation reactions.
- Spectroscopy : Phenpromethamine’s ESI-MS data (Q Exactive Plus Orbitrap) show prominent fragments at m/z 149 (base peak) and 91 (benzyl ion) . Such fragmentation patterns would differ significantly for imines due to their conjugated systems.
2.2. Other Imines
Hypothetically, structural analogs might include:
- (1Z)-N-Propylbut-2-en-1-imine : The cis (Z) isomer would exhibit distinct stereoelectronic effects compared to the E configuration, influencing stability and reaction pathways.
Limitations of Available Evidence
The provided sources focus on:
Q & A
Q. How can researchers ensure methodological rigor when analyzing (1E)-N-Propylbut-2-en-1-imine’s structure-activity relationships (SAR)?
- Methodological Answer : Apply multivariate regression (PLS or CoMFA) to correlate substituent effects (Hammett σ, π, MR) with bioactivity. Include control compounds to isolate variables. Use cross-validation (k-fold) to avoid overfitting. Publish raw datasets in repositories like Zenodo for reproducibility .
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